Romergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Romergoline is synthesized through a series of chemical reactions involving ergoline derivatives. The exact synthetic route involves multiple steps, including the formation of the ergoline core and subsequent modifications to introduce the piperazine and other functional groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Romergoline undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Romergoline has several scientific research applications, including:
Chemistry: Used as a model compound to study ergoline derivatives and their chemical properties.
Biology: Investigated for its effects on dopamine receptors and related pathways.
Medicine: Explored for potential therapeutic applications in treating psychotic states and extrapyramidal diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical studies
Mechanism of Action
Romergoline exerts its effects by interacting with dopamine receptors. In healthy animals, it acts as a dopamine antagonist, blocking the effects of dopamine. In denervated models, it acts as a dopamine agonist, mimicking the effects of dopamine. This dual action is related to the functional state of the biological substrate and the presence or absence of dopamine .
Comparison with Similar Compounds
Bromocriptine: Another ergoline derivative with dopamine agonist properties.
Cabergoline: An ergoline derivative used to treat hyperprolactinemia.
Pergolide: An ergoline derivative used in the treatment of Parkinson’s disease.
Uniqueness of Romergoline: this compound’s unique ability to act as both a dopamine antagonist and agonist, depending on the biological context, sets it apart from other similar compounds. This dual action makes it a versatile compound for research and potential therapeutic applications .
Properties
CAS No. |
107052-56-2 |
---|---|
Molecular Formula |
C20H22N4O2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione |
InChI |
InChI=1S/C20H22N4O2/c1-23-8-12(9-24-10-18(25)22-19(26)11-24)5-15-14-3-2-4-16-20(14)13(7-21-16)6-17(15)23/h2-5,7,12,17,21H,6,8-11H2,1H3,(H,22,25,26)/t12-,17-/m1/s1 |
InChI Key |
RJCXNCSJGRUWRW-SJKOYZFVSA-N |
SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5 |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5 |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5 |
Key on ui other cas no. |
107052-56-2 |
Synonyms |
4-(9,10-didehydro-6-methylergolin-8-yl)methylpiperazine-2,6-dione FCE 23884 FCE-23884 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.